2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide is a chemical compound with the molecular formula and a molecular weight of approximately 288.73 g/mol. This compound is categorized under amides, specifically as a substituted acetamide due to the presence of an amino group and a hydroxy group attached to the acetamide structure. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound is derived from the structural modification of traditional amides, incorporating functional groups such as benzoyl and chlorophenyl moieties. It can be classified as:
The synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide can be approached through various methods, typically involving the reaction of benzoyl chloride with 4-chlorophenylamine followed by hydrolysis and subsequent amination.
This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide can be represented by its structural formula, which highlights the connectivity between atoms:
Property | Value |
---|---|
Molecular Weight | 288.73 g/mol |
CAS Number | Not specified |
SMILES | Cc1ccc(Cl)cc1C(=O)Cc2ccccc2 |
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in drug development.
The mechanism of action for 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide is not fully elucidated, but it is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors.
The primary applications of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide lie in medicinal chemistry:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3